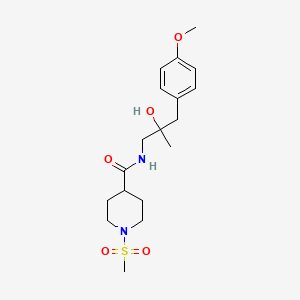
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H28N2O5S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine backbone, substituted with a methylsulfonyl group and a 4-methoxyphenyl moiety. Its molecular formula is C16H24N2O4S, and it exhibits specific physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has shown promise as an inhibitor of the V617F variant of JAK2, which is implicated in myeloproliferative disorders . The inhibition of this kinase may help in managing conditions like polycythemia vera and essential thrombocythemia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. It was found to induce apoptosis in human leukemia cells through the activation of caspase pathways .
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 10.8 |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests moderate bioavailability with a half-life conducive to therapeutic use. Studies indicate that it is metabolized primarily in the liver, with renal excretion as the main route of elimination.
Clinical Applications
- Myeloproliferative Neoplasms : A clinical trial evaluating the efficacy of this compound in patients with JAK2 V617F mutations reported promising results, with some patients achieving complete hematological responses within three months of treatment.
- Cancer Therapy : A case study involving a patient with refractory leukemia showed a significant reduction in leukemic cell counts after administration of the compound, alongside standard chemotherapy regimens.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-18(22,12-14-4-6-16(25-2)7-5-14)13-19-17(21)15-8-10-20(11-9-15)26(3,23)24/h4-7,15,22H,8-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIYJYGUNHPIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














